![molecular formula C20H21N3O2 B2904810 (E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2224433-70-7](/img/structure/B2904810.png)
(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide, commonly known as BF-DABM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BF-DABM is a small molecule that belongs to the class of benzofuran derivatives, which have been shown to exhibit various biological activities.
Mechanism of Action
The mechanism of action of BF-DABM involves its interaction with various molecular targets in the cell. BF-DABM has been shown to bind to the active site of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, thereby inhibiting its activity and inducing cell cycle arrest. BF-DABM has also been found to interact with the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. By inhibiting the NF-κB pathway, BF-DABM suppresses the production of pro-inflammatory cytokines and reduces inflammation. In addition, BF-DABM has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant genes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
BF-DABM has been found to exhibit various biochemical and physiological effects in the cell. In cancer cells, BF-DABM induces cell cycle arrest and apoptosis by inhibiting CDK4 activity and activating the p53 pathway. BF-DABM also suppresses the expression of anti-apoptotic proteins and promotes the expression of pro-apoptotic proteins. In addition, BF-DABM has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In inflammation, BF-DABM reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. BF-DABM also reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway and suppressing the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BF-DABM has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. BF-DABM is also easy to synthesize and can be produced in large quantities. However, BF-DABM has some limitations for lab experiments, including its potential toxicity and lack of selectivity for specific molecular targets. Further studies are needed to determine the optimal concentration and duration of BF-DABM treatment and to identify its specific molecular targets in the cell.
Future Directions
BF-DABM has great potential for therapeutic applications in various diseases, and future studies should focus on its optimization and development as a drug candidate. One direction for future research is to identify the specific molecular targets of BF-DABM and to optimize its structure to improve its selectivity and potency. Another direction is to investigate the pharmacokinetics and toxicity of BF-DABM in vivo and to determine its optimal dosing regimen. In addition, BF-DABM can be used as a lead compound for the development of new benzofuran derivatives with improved biological activity and pharmacological properties.
Synthesis Methods
The synthesis of BF-DABM involves a multi-step process that starts with the reaction of 2-aminopyridine with 2-bromo-1-benzofuran to form the intermediate compound 2-(benzofuran-2-yl)-3-(pyridin-2-yl)quinazolin-4(3H)-one. This intermediate is then reacted with dimethylformamide dimethyl acetal to form the final product BF-DABM. The synthesis method of BF-DABM has been optimized to achieve high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
BF-DABM has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BF-DABM has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BF-DABM has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, BF-DABM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-23(2)12-6-10-19(24)22-20(16-8-5-11-21-14-16)18-13-15-7-3-4-9-17(15)25-18/h3-11,13-14,20H,12H2,1-2H3,(H,22,24)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYKDQWACMLONE-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(C1=CN=CC=C1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(C1=CN=CC=C1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

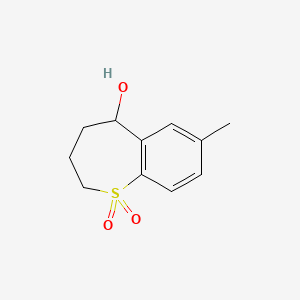

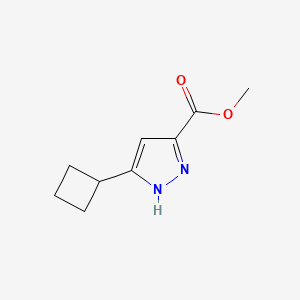
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2904734.png)
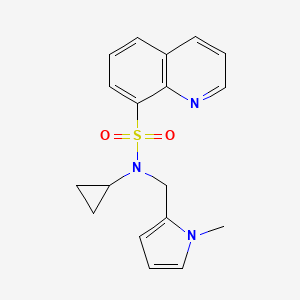

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2904739.png)
![5-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2904740.png)
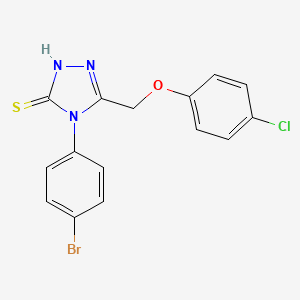
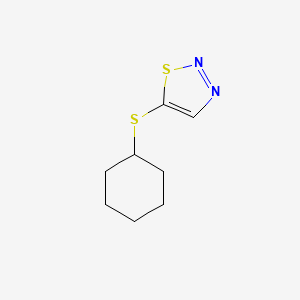
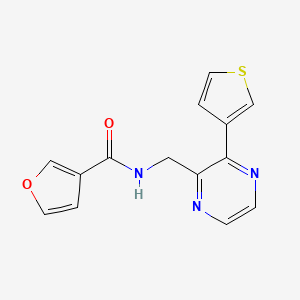
![N-[(1,3-Dimethylindol-2-yl)methyl]prop-2-enamide](/img/structure/B2904747.png)
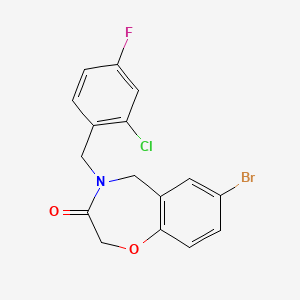
![7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B2904750.png)